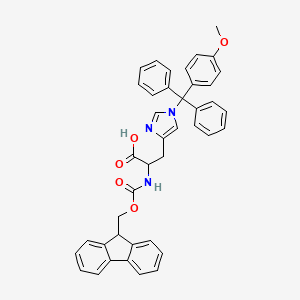
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is a ruthenium-based compound with the empirical formula C41H30F6O5P2Ru. It is known for its application as a catalyst in various chemical reactions, particularly in the hydroacylation of alkynes and the vinylation of alcohols or aldehydes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct typically involves the reaction of ruthenium trichloride with triphenylphosphine and trifluoroacetic acid in the presence of carbon monoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then recrystallized from methanol to obtain the methanol adduct .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. The key steps involve maintaining strict control over reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct undergoes several types of chemical reactions, including:
Hydroacylation: It catalyzes the addition of aldehydes to alkynes, forming β-unsaturated ketones.
Vinylation: It facilitates the addition of vinyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Major Products
Hydroacylation: The major products are β-unsaturated ketones.
Vinylation: The major products are vinylated alcohols or aldehydes.
科学的研究の応用
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct has a wide range of applications in scientific research:
作用機序
The mechanism of action of Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct involves the coordination of the ruthenium center with the substrates, facilitating the formation of new chemical bonds. The ruthenium center acts as a Lewis acid, activating the substrates and lowering the activation energy for the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
類似化合物との比較
Similar Compounds
- Carbonyldihydridotris(triphenylphosphine)ruthenium (II)
- Tris(triphenylphosphine)ruthenium (II) dichloride
- Bis(triphenylphosphine)ruthenium (II) dicarbonyl chloride
Uniqueness
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium (II)methanol adduct is unique due to its ability to catalyze both hydroacylation and vinylation reactions efficiently. Its methanol adduct form also provides enhanced stability and solubility, making it a versatile catalyst in various chemical processes .
特性
分子式 |
C42H36F6O6P2Ru |
|---|---|
分子量 |
913.7 g/mol |
IUPAC名 |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
InChIキー |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
正規SMILES |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13384826.png)

![8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B13384847.png)
![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B13384850.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13384854.png)
![2-[[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]amino]-2-oxoacetic acid](/img/structure/B13384856.png)
![trilithium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate](/img/structure/B13384860.png)



![Methyl 2-{[(benzyloxy)carbonyl]amino}but-3-enoate](/img/structure/B13384897.png)


